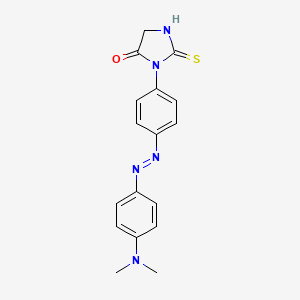
Dabth
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dabth is a complex organic compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered heterocyclic compounds containing two non-adjacent nitrogen atoms and a carbonyl group. This particular compound is characterized by the presence of a thioxo group at the 2-position and an azo group linking two aromatic rings, one of which contains a dimethylamino substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-imidazolidinones typically involves the cyclization of diamides with ethynyl benziodoxolones through a double Michael addition reaction. This method utilizes hypervalent iodine compounds as electrophilic ynol synthons . The reaction conditions often include mild basic conditions to facilitate the chemoselective intermolecular N-alkenylation of the sulfonamide moiety and intramolecular cyclization of the amide moiety .
Industrial Production Methods
Industrial production of 4-imidazolidinones can be achieved through various methodologies, including the use of catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) or its methyl derivative (MTBD) under solvent-free conditions . These catalysts promote the efficient synthesis of imidazolidinones from propargylamines, primary amines, and carbon dioxide.
Analyse Chemischer Reaktionen
Types of Reactions
Dabth undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the azo group to hydrazo or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific conditions such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction of the azo group can produce hydrazo or amine derivatives.
Wissenschaftliche Forschungsanwendungen
Dabth has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- involves its interaction with molecular targets and pathways. The compound can act as a proteasome modulator, influencing the degradation of proteins within cells . It may also interact with enzymes involved in post-translational modifications, affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- include other imidazolidinones and heterocyclic compounds with similar structural motifs, such as:
- Imidazol-2-ones
- Imidazol-4-ones
- Thiazolidinones
Uniqueness
The uniqueness of 4-imidazolidinone, 3-(4-((4-(dimethylamino)phenyl)azo)phenyl)-2-thioxo- lies in its specific combination of functional groups, including the thioxo and azo groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
72683-57-9 |
|---|---|
Molekularformel |
C17H17N5OS |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
3-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H17N5OS/c1-21(2)14-7-3-12(4-8-14)19-20-13-5-9-15(10-6-13)22-16(23)11-18-17(22)24/h3-10H,11H2,1-2H3,(H,18,24) |
InChI-Schlüssel |
VETMUHWKWZQFEY-FMQUCBEESA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)CNC3=S |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N3C(=O)CNC3=S |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
4-N,N-dimethylaminoazobenzene-4'-thiohydantoin DABTH |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















